NX-1607

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2573775-59-2 |

|---|---|

Molecular Formula |

C30H34F3N5O |

Molecular Weight |

537.6 g/mol |

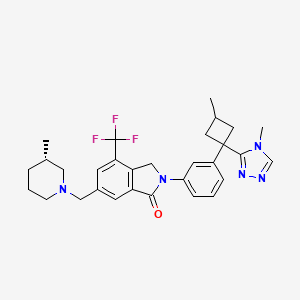

IUPAC Name |

2-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1 |

InChI Key |

HUOLMBXGHHSYHC-QORSJFMISA-N |

Isomeric SMILES |

C[C@H]1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |

Canonical SMILES |

CC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

NX-1607: A Deep Dive into its Mechanism of Action in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NX-1607, a first-in-class, orally bioavailable small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B). This compound is under investigation as a novel immuno-oncology agent for the treatment of advanced solid tumors.[1][2][3] This document will delve into the core molecular pathways affected by this compound, present key preclinical and clinical data, and outline the experimental methodologies used to elucidate its function.

Core Mechanism: Targeting CBL-B to Unleash T-Cell Potential

This compound's primary mechanism of action is the inhibition of CBL-B, a key negative regulator of T-cell activation.[1][4][5] CBL-B functions as an E3 ubiquitin ligase, marking specific proteins for degradation and thereby dampening the signaling cascades initiated by T-cell receptor (TCR) engagement.[5][6] By inhibiting CBL-B, this compound effectively "releases the brakes" on T-cell activation, leading to a more robust and sustained anti-tumor immune response.[4]

This compound acts as a specific intramolecular "glue" for the CBL-B protein, locking it in a closed, inactive conformation.[5] This allosteric inhibition prevents CBL-B from carrying out its normal function, which includes attenuating TCR signaling.[4][5] The inhibition of CBL-B lowers the activation threshold of T-cells, allowing for their activation even with low target antigen expression on tumor cells, potentially overcoming a common mechanism of tumor escape.[5]

Signaling Pathway of this compound in T-Cell Activation

The inhibition of CBL-B by this compound initiates a cascade of downstream signaling events that ultimately enhance T-cell effector functions. A critical step is the increased phosphorylation of Phospholipase C gamma 1 (PLCγ1), a key signaling molecule downstream of the TCR.[4][7] This enhanced PLCγ1 phosphorylation leads to the activation of the MAPK/ERK signaling pathway.[4][7] The culmination of this signaling cascade is a potent T-cell response characterized by increased proliferation, cytokine production, and enhanced anti-tumor activity.[4][7]

References

- 1. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor this compound Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 2. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, this compound, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor this compound at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 6. nurixtx.com [nurixtx.com]

- 7. Cbl-b inhibitor this compound activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NX-1607 in Reshaping the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NX-1607, a first-in-class, orally bioavailable small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma B (Cbl-b). Cbl-b is a key intracellular immune checkpoint that negatively regulates the activation of multiple immune cells, including T cells and Natural Killer (NK) cells. By inhibiting Cbl-b, this compound aims to unleash a potent and durable anti-tumor immune response within the tumor microenvironment (TME). This document details the mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate the efficacy of this compound.

Core Mechanism of Action: Cbl-b Inhibition

Cbl-b acts as a negative regulator of immune cell activation by ubiquitinating key signaling proteins, marking them for degradation. In T cells, Cbl-b attenuates T cell receptor (TCR) signaling, thereby raising the threshold for T cell activation.[1] Similarly, in NK cells, Cbl-b negatively regulates cytokine production and target cell killing.[1] this compound functions as an "intramolecular glue," stabilizing Cbl-b in an inactive conformation.[2] This inhibition prevents the ubiquitination of downstream targets, leading to enhanced and sustained activation of anti-tumor immune cells.

Impact on the Tumor Microenvironment

This compound orchestrates a multi-faceted remodeling of the TME, shifting it from an immunosuppressive to an immune-active state. This is achieved through its effects on various immune cell populations and signaling pathways.

T Cell Activation and Proliferation

This compound has been shown to significantly enhance T cell activation, proliferation, and cytokine production. In vitro studies demonstrate that this compound treatment leads to increased secretion of IL-2 and IFN-gamma in primary human T cells upon TCR stimulation.[3][4] Furthermore, it renders T cells resistant to the suppressive effects of regulatory T cells (Tregs) and transforming growth factor-β (TGF-β), key components of the immunosuppressive TME.[5] In preclinical mouse models, oral administration of this compound resulted in an increased infiltration of CD3+, CD4+, and CD8+ T cells into the tumor.[5] Clinical data from the Phase 1 trial (NCT05107674) in patients with advanced solid tumors revealed increased peripheral T cell activation and proliferation, which correlated with stable disease.[6]

Natural Killer (NK) Cell Enhancement

The anti-tumor activity of this compound is not limited to T cells. Preclinical data indicate that the efficacy of this compound is dependent on both CD8+ T cells and NK cells.[3] Depletion of either cell type abrogated the anti-tumor effects of the drug.[3] this compound has been shown to augment NK cell activity in vitro and in vivo, including enhancing antibody-dependent cellular cytotoxicity (ADCC).[4] This suggests a potential for combination therapies with monoclonal antibodies.

Modulation of Immune Cell Infiltration and Function

Gene expression analysis of tumors from mice treated with this compound revealed significant changes in immune cell density and pathways related to innate and adaptive immunity.[1] This includes upregulation of antigen presentation, cytokine and chemokine signaling, and interferon-gamma response genes.[1] Treatment with this compound leads to an increase in the density of tumor-infiltrating leukocytes (TILs) and a higher CD8+/Treg ratio within the TME.[1] In a clinical case study of a patient with metastatic castration-resistant prostate cancer, treatment with this compound led to an increase in CD8+ TIL density and an upregulation of cytotoxic and interferon-response pathways in tumor biopsies.[6][7]

Signaling Pathways Modulated by this compound

This compound's inhibition of Cbl-b leads to the activation of downstream signaling pathways crucial for T cell function. A key pathway identified is the MAPK/ERK signaling cascade.[5] By preventing the degradation of upstream signaling components, this compound treatment results in increased phosphorylation of PLCγ1 and ERK1/2, sustaining T cell activation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| CT26 Colon Carcinoma | This compound (30 mg/kg, PO, daily) | 71% Tumor Growth Inhibition (TGI) (p<0.01) | [1] |

| CT26, MC38, 4T1 | This compound (monotherapy or + anti-PD-1) | Significant TGI and improved median overall survival | [3][5] |

| A20 B-cell Lymphoma | This compound (Oral) | Notable decrease in tumor growth | [5] |

| Raji NHL Xenograft | This compound (30 mg/kg, QD) + Rituximab | Enhanced median overall survival (p<0.0001 vs single agents) | [8] |

Table 2: Immunomodulatory Effects of this compound in Preclinical Models

| Model | Treatment | Parameter | Result | Reference |

| CT26 | This compound (30 mg/kg, PO) | Tumor-infiltrating leukocytes (TILs)/gram tumor | Increased | [1] |

| CT26 | This compound (30 mg/kg, PO) | CD8+ T cells (% of CD45+) | Increased | [1] |

| CT26 | This compound (30 mg/kg, PO) | CD8+ T cells/gram tumor | Increased | [1] |

| CT26 | This compound (30 mg/kg, PO) | CD8+ T cell / Treg ratio | Increased | [1] |

| A20 | This compound | Tumor-infiltrating CD3+, CD4+, CD8+ T cells | Increased | [5] |

| A20 | This compound | Circulating p-PLCγ1 and p-ERK1/2 in T cells | Increased | [5] |

Table 3: Clinical Activity of this compound (Phase 1a, NCT05107674)

| Parameter | Finding | Reference |

| Patients | Heavily pre-treated with advanced solid tumors | [6][9] |

| Disease Control Rate (DCR) | 49.3% (as of 26 July 2025) | [9] |

| Partial Response (PR) | Confirmed in a patient with microsatellite stable colorectal cancer (MSS CRC) | [9] |

| Stable Disease (SD) | Achieved in multiple patients, with 7 patients having SD or PR for ≥5 months | [9] |

| Biomarker Modulation (mCRPC) | 6/13 patients in BID dosing groups had PSA reductions of ≥50% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Inhibition

This assay was employed to determine the inhibitory efficacy of this compound on Cbl-b activity at the molecular level.[5]

-

Principle: Measures the ubiquitination of a substrate by Cbl-b. Inhibition of this process by this compound leads to a change in the HTRF signal.

-

General Procedure:

-

Cbl-b enzyme, a biotinylated substrate, and ATP are incubated with varying concentrations of this compound.

-

The reaction is stopped, and HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and XL665-labeled streptavidin) are added.

-

The plate is read on an HTRF-compatible reader, and the ratio of fluorescence at 665 nm and 620 nm is calculated.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of Cbl-b activity, is determined.

-

In Vitro T Cell Activation and Proliferation Assays

These assays are fundamental to characterizing the functional consequences of Cbl-b inhibition on T cells.[5]

-

T Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection kits.

-

Stimulation and Treatment: T cells are cultured in plates coated with anti-CD3 antibodies, with or without soluble anti-CD28 antibodies, to provide TCR stimulation. Cells are concurrently treated with this compound or a vehicle control (DMSO).

-

Readouts:

-

Activation Markers: After 24-48 hours, cells are stained with fluorescently labeled antibodies against early (CD69) and late (CD25) activation markers and analyzed by flow cytometry.[5]

-

Cytokine Production: Supernatants are collected and analyzed for cytokine levels (e.g., IL-2, IFN-γ) using ELISA or multiplex bead assays.[3][4]

-

Proliferation: After 72 hours, T cell proliferation is assessed by measuring the expression of the proliferation marker Ki-67 via flow cytometry or by using dye dilution assays (e.g., CFSE).[5]

-

In Vivo Murine Tumor Models

Syngeneic mouse tumor models are critical for evaluating the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent setting.[1][3][5]

-

Cell Lines: Common models include CT26 and MC38 (colon carcinoma), 4T1 (triple-negative breast cancer), and A20 (B-cell lymphoma).[3][5]

-

Procedure:

-

Tumor cells are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

This compound is administered orally, typically on a daily schedule. Control groups receive a vehicle. Combination therapy arms may include agents like anti-PD-1 antibodies administered intraperitoneally.[1]

-

Tumor volumes are measured regularly with calipers.

-

-

Pharmacodynamic Analyses:

-

Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with antibodies for various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for analysis by flow cytometry.[1]

-

Gene Expression Analysis: RNA can be extracted from tumor tissue for gene expression profiling by techniques like NanoString or RNA sequencing to assess changes in immune-related gene signatures.[1][10]

-

Conclusion

This compound represents a promising novel approach in immuno-oncology by targeting the intracellular checkpoint Cbl-b. Its ability to activate both T cells and NK cells, overcome key immunosuppressive mechanisms within the TME, and remodel the tumor landscape towards an anti-tumor phenotype has been demonstrated in a range of preclinical models. Early clinical data are encouraging, showing target engagement and signs of clinical activity in heavily pretreated patients. The ongoing clinical development of this compound, both as a monotherapy and in combination with other anti-cancer agents, will further elucidate its role in the treatment of advanced malignancies.[6][11]

References

- 1. nurixtx.com [nurixtx.com]

- 2. nurixtx.com [nurixtx.com]

- 3. Nurix Therapeutics Announces Presentation of this compound Preclinical Data at AACR | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Cbl-b inhibitor this compound activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor this compound Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 7. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor this compound Demonstrating Immune Activation and Tumor Microenvironment Remodeling - BioSpace [biospace.com]

- 8. nurixtx.com [nurixtx.com]

- 9. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, this compound, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 10. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor this compound Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 11. Nurix Announces Initial this compound Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]

Investigating the Signaling Pathways Affected by NX-1607: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NX-1607 is an orally bioavailable, first-in-class small molecule inhibitor of the Casitas B-lineage lymphoma proto-oncogene B (CBL-B), an E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation. By targeting CBL-B, this compound aims to enhance the body's natural anti-tumor immune response, representing a promising therapeutic strategy in immuno-oncology. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions as an intramolecular glue, locking CBL-B in an inactive conformation. This inhibition prevents CBL-B from ubiquitinating its target proteins, thereby lowering the activation threshold of T-cells and Natural Killer (NK) cells. The result is a more robust and sustained anti-tumor immune response.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and effects of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Reference |

| CBL-B E2-Ubiquitin Interaction IC50 | 0.059 µM | HTRF Assay | [1] |

| CBL-B Binding Affinity (KD) | Low Nanomolar | Surface Plasmon Resonance (SPR) | [1] |

| T-cell IL-2 Secretion (vs. anti-CD3 alone) | ~2.5-fold induction threshold | ELISA | [1] |

| T-cell Proliferation (2 µM this compound) | Significant Enhancement | CCK-8 & Trypan Blue Exclusion | [2] |

Table 2: In Vivo Pharmacodynamic and Efficacy Data

| Parameter | Observation | Animal Model | Reference |

| Tumor Growth Inhibition | Significant reduction | A20 B-cell lymphoma | [2] |

| Tumor Infiltrating Lymphocytes | Increased CD3+, CD4+, and CD8+ T-cells | A20 B-cell lymphoma | [2] |

| Circulating T-cell Activation | Increased p-PLCγ1 and p-ERK1/2 | A20 B-cell lymphoma | [2] |

| Patient Pharmacodynamics (5-50 mg doses) | Dose-dependent increase in pHS1+ T-cells | Phase 1a Clinical Trial | [3] |

| Clinical Efficacy (Phase 1a) | 49.3% Disease Control Rate | Advanced Solid Tumors | [4] |

Signaling Pathways Modulated by this compound

This compound primarily impacts the T-cell receptor (TCR) signaling cascade. By inhibiting CBL-B, this compound potentiates downstream signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.

T-Cell Receptor (TCR) Signaling Pathway

Upon TCR engagement with an antigen, a signaling cascade is initiated. CBL-B normally acts as a brake on this pathway. This compound removes this brake, leading to the activation of key downstream effectors.

MAPK/ERK Signaling Pathway

A key consequence of this compound-mediated CBL-B inhibition is the enhanced activation of the MAPK/ERK signaling pathway. This is evidenced by increased phosphorylation of PLCγ1 and ERK1/2.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CBL-B Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the inhibitory activity of this compound on CBL-B's E3 ligase function.

Principle: The assay measures the auto-ubiquitination of CBL-B. A GST-tagged CBL-B and biotin-labeled ubiquitin are used. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor. When CBL-B is ubiquitinated, the donor and acceptor are brought into proximity, generating a FRET signal.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing E1 and E2 enzymes, ATP, biotin-ubiquitin, and GST-CBL-B.

-

Compound Addition: Add varying concentrations of this compound to the wells of a 384-well plate.

-

Initiation of Reaction: Add the enzyme/substrate mixture to the wells to initiate the ubiquitination reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Add the HTRF detection reagents (terbium-labeled anti-GST antibody and streptavidin-XL665). Incubate at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is proportional to the extent of ubiquitination.

-

Data Analysis: Calculate the IC50 value by plotting the HTRF signal ratio against the log of the this compound concentration.

T-Cell Proliferation Assay (CCK-8)

This assay quantifies the effect of this compound on T-cell proliferation.

Protocol:

-

Cell Seeding: Seed primary human T-cells or Jurkat T-cells in a 96-well plate.

-

Stimulation and Treatment: Stimulate the cells with anti-CD3 antibodies, with or without CD28 co-stimulation. Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

-

CCK-8 Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins like PLCγ1 and ERK1/2.

Protocol:

-

Cell Lysis: Treat Jurkat T-cells with this compound and/or anti-CD3 stimulation for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PLCγ1, p-ERK1/2, total PLCγ1, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for T-Cell Activation Markers

Flow cytometry is employed to analyze the expression of cell surface and intracellular markers of T-cell activation, such as CD69 and Ki-67.

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use cultured T-cells.

-

Stimulation and Treatment: Stimulate cells with anti-CD3/CD28 antibodies in the presence of this compound for the desired duration.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD69).

-

Fixation and Permeabilization (for intracellular staining): Fix and permeabilize the cells using a commercially available kit.

-

Intracellular Staining: Stain for intracellular markers like Ki-67.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cells expressing the markers of interest.

Conclusion

This compound represents a novel approach in cancer immunotherapy by targeting the intracellular immune checkpoint, CBL-B. The data and methodologies presented in this guide demonstrate that this compound effectively inhibits CBL-B, leading to enhanced T-cell activation through the potentiation of TCR signaling, particularly the MAPK/ERK pathway. These preclinical and early clinical findings support the continued development of this compound as a promising agent for the treatment of various malignancies.

References

Preclinical Profile of NX-1607: A Novel CBL-B Inhibitor for Solid Tumor Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NX-1607 is an orally bioavailable small-molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B), a key negative regulator of immune cell activation.[1][2][3] By targeting CBL-B, this compound aims to enhance the anti-tumor immune response, offering a promising new therapeutic strategy in immuno-oncology. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, anti-tumor efficacy in solid tumor models, and the detailed experimental protocols utilized in these seminal studies.

Mechanism of Action: Releasing the Brakes on T-Cell and NK Cell Activity

This compound functions by binding to and inhibiting the E3 ligase activity of CBL-B.[4] CBL-B is expressed in various leukocytes, including T cells and Natural Killer (NK) cells, where it attenuates activation signaling pathways.[1][5] In T cells, CBL-B negatively regulates T-cell receptor (TCR) signaling, and its inhibition by this compound lowers the threshold for T-cell activation.[2][5][6] This leads to enhanced T-cell proliferation, increased cytokine production (such as IL-2 and IFN-γ), and a reversal of T-cell exhaustion.[4][7] Preclinical studies have shown that this compound renders T cells resistant to the suppressive effects of regulatory T cells (Tregs) and transforming growth factor-β (TGF-β) within the tumor microenvironment.[4][8]

In NK cells, CBL-B also acts as a negative regulator of activation and cytotoxicity.[5] Inhibition of CBL-B by this compound has been shown to augment NK cell activity, including antibody-dependent cellular cytotoxicity (ADCC).[8] The anti-tumor effect of this compound in some preclinical models was abrogated by the depletion of NK cells, highlighting their important role in its mechanism of action.[5][7]

The downstream signaling cascade affected by this compound involves the enhancement of the MAPK/ERK pathway.[2][4][6] By inhibiting CBL-B, this compound promotes the phosphorylation of key signaling intermediates like PLCγ1, leading to sustained activation of the MAPK/ERK pathway and subsequent T-cell activation and function.[2][4][6]

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant single-agent anti-tumor activity in various syngeneic mouse models of solid tumors. Oral administration of this compound led to dose-dependent tumor growth inhibition and improved survival in models of colon carcinoma (CT26 and MC38) and triple-negative breast cancer (4T1).[4][7] Furthermore, in a murine A20 B-cell lymphoma model, this compound treatment resulted in robust, T-cell-dependent tumor regression.[5] Notably, mice that achieved a complete response to this compound were resistant to tumor rechallenge, indicating the development of immunological memory.[5][9]

The anti-tumor effects of this compound are associated with significant remodeling of the tumor microenvironment.[10] Treatment with this compound leads to increased infiltration of activated CD8+ T cells and NK cells into the tumor.[4][7] Immunophenotyping of tumor-infiltrating lymphocytes (TILs) from this compound-treated mice revealed higher expression of activation markers (CD25, CD69, PD-1), co-stimulatory markers (4-1BB, GITR), and the cytotoxic marker Granzyme B on CD8+ T cells.[5]

Summary of In Vivo Efficacy Data

| Tumor Model | Treatment | Key Findings | Reference(s) |

| CT26 Colon Carcinoma | This compound (oral) | Significant tumor growth inhibition. | [4][7] |

| MC38 Colon Carcinoma | This compound (oral) | Significant tumor growth inhibition. | [4][7] |

| 4T1 Triple-Negative Breast Cancer | This compound (oral) | Significant tumor growth inhibition; induced durable complete responses and immunological memory. | [4][7][9] |

| A20 B-Cell Lymphoma | This compound (oral) | Robust, T-cell dependent tumor regression; induced immunological memory. | [5] |

Detailed Experimental Protocols

In Vivo Tumor Models

A generalized protocol for establishing and evaluating the efficacy of this compound in syngeneic mouse tumor models is as follows:

-

Cell Culture: Tumor cell lines (e.g., CT26, MC38, 4T1, A20) are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

-

Tumor Implantation: A specified number of tumor cells (typically 0.5 x 106 to 2 x 106) in a small volume of sterile PBS or culture medium are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered orally (p.o.) once daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The vehicle control group receives the same volume of the vehicle solution.[11]

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width2) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point. In survival studies, mice are monitored until they meet euthanasia criteria.

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the key steps for isolating and analyzing TILs from tumor tissues:

-

Tumor Dissociation:

-

Leukocyte Enrichment (Optional but Recommended):

-

Red Blood Cell Lysis:

-

Cell Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, PD-1, CD69, Granzyme B).

-

For intracellular markers like Granzyme B, perform a fixation and permeabilization step before adding the intracellular antibody.

-

-

Flow Cytometry Analysis:

-

Acquire stained cells on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of different immune cell subsets and their expression of activation and exhaustion markers.

-

In Vitro T-Cell Activation Assays

These assays are used to assess the direct effect of this compound on T-cell function:

-

T-Cell Isolation:

-

Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits.

-

-

T-Cell Stimulation:

-

Plate the isolated T cells in 96-well plates pre-coated with an anti-CD3 antibody to provide the primary TCR signal.[2]

-

Co-stimulation can be provided by adding soluble or plate-bound anti-CD28 antibody.

-

-

This compound Treatment:

-

Treat the T cells with varying concentrations of this compound or a vehicle control.

-

-

Assessment of T-Cell Activation:

-

Proliferation: Measure T-cell proliferation after 2-3 days using assays such as CFSE dilution by flow cytometry or a CCK-8 assay.[2]

-

Cytokine Production: Collect supernatants after 24-48 hours and measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.

-

Activation Marker Expression: After 24 hours, stain the cells for activation markers like CD69 and CD25 and analyze by flow cytometry.[2]

-

Conclusion

The preclinical data for this compound strongly support its development as a novel immuno-oncology agent for the treatment of solid tumors. Its mechanism of action, centered on the inhibition of the E3 ligase CBL-B, leads to enhanced activation of both T cells and NK cells, resulting in potent anti-tumor immunity in various preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound and similar molecules. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential in patients with advanced cancers.[4][5]

References

- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cbl-b inhibitor this compound activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]

- 4. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 5. nurixtx.com [nurixtx.com]

- 6. researchgate.net [researchgate.net]

- 7. Nurix Therapeutics Announces Presentation of this compound Preclinical Data at AACR | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. nurixtx.com [nurixtx.com]

- 10. crownbio.com [crownbio.com]

- 11. nurixtx.com [nurixtx.com]

- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miltenyibiotec.com [miltenyibiotec.com]

The CBL-B Inhibitor NX-1607: A Deep Dive into its Augmentation of Natural Killer Cell Function

For Immediate Release to the Scientific Community

This technical whitepaper provides an in-depth analysis of the investigational oral CBL-B inhibitor, NX-1607, and its significant impact on the function of natural killer (NK) cells. As research in immuno-oncology continues to accelerate, understanding the mechanisms by which novel therapeutics modulate the innate immune system is paramount for the development of effective cancer treatments. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, presents available data on its effects on NK cell activity, and provides detailed experimental protocols for the evaluation of these functions.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule inhibitor of Casitas B-lineage lymphoma proto-oncogene B (CBL-B), an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation.[1][2] In contrast to surface checkpoint inhibitors, CBL-B functions intracellularly to temper the activation of key immune effectors, including T cells and NK cells.[2][3] Preclinical data robustly demonstrate that inhibition of CBL-B by this compound enhances the anti-tumor functions of NK cells, including cytokine production and antibody-dependent cellular cytotoxicity (ADCC).[2][4] Notably, the in vivo anti-tumor efficacy of this compound has been shown to be dependent on the presence of NK cells, underscoring their crucial role in the therapeutic effect of this novel agent.[2][3]

Mechanism of Action: Unleashing NK Cell Potential through CBL-B Inhibition

CBL-B is a key intracellular checkpoint that curtails NK cell activation. It functions downstream of activating receptors, including TAM receptors (Tyro3, Axl, and Mer), to negatively regulate cytokine production and cytotoxicity.[2][3] The binding of ligands to these receptors can lead to the phosphorylation and activation of CBL-B. Activated CBL-B then ubiquitinates downstream signaling molecules, such as the Linker for Activation of T cells (LAT), targeting them for degradation and thereby dampening the activating signal.

This compound acts as an intramolecular "glue," locking CBL-B in an inactive conformation. This prevents its E3 ligase activity and the subsequent ubiquitination of its targets. By inhibiting CBL-B, this compound effectively removes this intrinsic brake on NK cell activation, leading to a more robust and sustained anti-tumor response.

Below is a diagram illustrating the proposed signaling pathway:

Data Summary: this compound's Impact on NK Cell Effector Functions

Preclinical studies have consistently demonstrated the potentiation of NK cell anti-tumor activity by this compound. The following tables summarize the qualitative and quantitative findings from available in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Human NK Cell Function

| Functional Readout | Experimental System | Observed Effect with this compound | Reference |

| Cytokine Production | Co-culture with K562 target cells | Increased IFN-γ and TNF-α secretion | [5] |

| Antibody-Dependent Cellular Cytotoxicity (ADCC) | In vitro ADCC assay | Significantly enhanced TNF-α and IFN-γ production | [2][4][6] |

Table 2: In Vivo Evidence of this compound's NK Cell-Mediated Anti-Tumor Activity

| Animal Model | Key Finding | Significance | Reference |

| Raji Non-Hodgkin's Lymphoma Xenograft Model | The survival benefit of this compound in combination with Rituximab was abrogated by the depletion of NK cells. | Demonstrates the essential role of NK cells in the anti-tumor efficacy of this compound in vivo. | [2][3] |

Experimental Protocols

To facilitate further research into the effects of this compound and other CBL-B inhibitors on NK cell function, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro NK Cell Cytotoxicity Assay

This protocol outlines a standard flow cytometry-based assay to measure the direct cytotoxic potential of NK cells against a target cell line, such as K562.

Materials:

-

Primary human NK cells (isolated from peripheral blood mononuclear cells)

-

K562 target cells

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

CFSE (Carboxyfluorescein succinimidyl ester) or other cell proliferation dye

-

7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Target Cell Preparation:

-

Culture K562 cells to a density of 1 x 10^6 cells/mL.

-

Label K562 cells with CFSE according to the manufacturer's protocol.

-

Wash and resuspend the labeled cells in complete medium.

-

-

Effector Cell Preparation:

-

Isolate primary human NK cells using a negative selection kit.

-

Resuspend NK cells in complete medium.

-

-

Assay Setup:

-

Pre-treat NK cells with the desired concentrations of this compound or vehicle control for 1 hour at 37°C.

-

In a 96-well U-bottom plate, co-culture the pre-treated NK cells with CFSE-labeled K562 cells at various effector-to-target (E:T) ratios.

-

Include control wells with target cells only (spontaneous death) and target cells treated with a lysis agent (maximum death).

-

-

Incubation:

-

Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Analysis:

-

Add 7-AAD or PI to each well.

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive target cells and quantify the percentage of 7-AAD or PI-positive cells to determine the percentage of specific lysis.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes how to measure the ability of NK cells to lyse antibody-coated target cells.

Materials:

-

Primary human NK cells

-

Raji target cells (CD20-positive)

-

Rituximab (anti-CD20 antibody)

-

Complete RPMI-1640 medium

-

This compound

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

-

Target Cell Preparation:

-

Culture Raji cells and adjust to a concentration of 1 x 10^5 cells/mL.

-

In a 96-well plate, add Raji cells to each well.

-

Add Rituximab to the designated wells at a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C to opsonize the cells.

-

-

Effector Cell Preparation:

-

Isolate and prepare primary human NK cells as described in the cytotoxicity assay.

-

-

Assay Setup:

-

Pre-treat NK cells with this compound or vehicle control for 1 hour.

-

Add the pre-treated NK cells to the wells containing the opsonized and non-opsonized Raji cells at various E:T ratios.

-

-

Incubation:

-

Incubate the plate for 4 hours at 37°C.

-

-

Analysis:

-

Measure LDH release in the supernatant of each well according to the manufacturer's instructions for the LDH cytotoxicity assay kit.

-

Calculate the percentage of specific lysis based on the LDH levels in the experimental wells relative to the spontaneous and maximum release controls.

-

Intracellular Cytokine Staining for IFN-γ and TNF-α

This protocol details the method for detecting intracellular cytokine production in NK cells upon stimulation.

Materials:

-

Primary human NK cells

-

K562 target cells

-

Complete RPMI-1640 medium

-

This compound

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD56, Anti-CD3, Anti-IFN-γ, and Anti-TNF-α antibodies conjugated to different fluorochromes

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Co-culture primary human NK cells with K562 cells in the presence of this compound or vehicle control for 1 hour at 37°C.

-

Add Brefeldin A and Monensin to the culture and incubate for an additional 4-5 hours to allow for intracellular cytokine accumulation.

-

-

Staining:

-

Harvest the cells and stain for surface markers (CD56, CD3) according to standard flow cytometry protocols.

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular IFN-γ and TNF-α.

-

-

Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the NK cell population (CD3- CD56+) and analyze the percentage of cells expressing IFN-γ and TNF-α.

-

Conclusion and Future Directions

The CBL-B inhibitor this compound holds significant promise as a novel immuno-oncology agent that enhances the anti-tumor activity of NK cells. By blocking a key intracellular checkpoint, this compound unleashes the cytotoxic potential and pro-inflammatory cytokine production of these critical innate immune effectors. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other anti-cancer agents, such as monoclonal antibodies that mediate ADCC.

Future research should focus on obtaining more granular quantitative data on the dose-dependent effects of this compound on NK cell function. Furthermore, a deeper understanding of the downstream signaling pathways modulated by CBL-B inhibition in NK cells will be crucial for identifying potential biomarkers of response and resistance. The ongoing clinical trials of this compound will provide invaluable insights into its safety and efficacy in patients with advanced malignancies.

References

The Role of NX-1607 in Overcoming Immune Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NX-1607 is an orally bioavailable, first-in-class small molecule inhibitor of the Casitas B-lineage lymphoma (CBL-B) E3 ubiquitin ligase, a key negative regulator of immune cell activation.[1][2][3] By targeting CBL-B, this compound has emerged as a promising immuno-oncology agent designed to overcome immune suppression within the tumor microenvironment (TME).[3][4] Preclinical and early clinical data suggest that this compound can enhance both innate and adaptive anti-tumor immune responses, offering a novel therapeutic strategy for a range of malignancies.[3][5][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound.

Core Mechanism of Action: CBL-B Inhibition

CBL-B is an E3 ubiquitin ligase that plays a pivotal role in setting the threshold for T cell activation.[7] It negatively regulates T cell receptor (TCR) signaling, in part by mediating the requirement for CD28 co-stimulation.[7] Inhibition of CBL-B by this compound effectively lowers this activation threshold, leading to enhanced T cell responses even in the presence of suppressive signals within the TME.[7][8] this compound acts as an "intramolecular glue," locking CBL-B in an inactive conformation.[8] This prevents the ubiquitination and subsequent degradation of downstream signaling molecules, thereby augmenting T cell and Natural Killer (NK) cell effector functions.[7][9]

Signaling Pathway

The inhibition of CBL-B by this compound has been shown to activate the MAPK/ERK signaling pathway.[5][10] This leads to increased phosphorylation of key signaling intermediates like PLCγ1 and ERK1/2, resulting in enhanced T cell activation, proliferation, and cytokine production.[5][10]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various syngeneic mouse models of cancer.

In Vitro T Cell and NK Cell Activation

This compound has been shown to induce stimulatory effects on human immune cells at low nanomolar concentrations.[2] Treatment with this compound leads to the induction of IL-2 and IFN-γ secretion in primary human T cells stimulated with anti-CD3 antibodies, both with and without CD28 co-stimulation.[2] Furthermore, this compound enhances the production of TNF-α and IFN-γ by human primary NK cells in in vitro antibody-dependent cellular cytotoxicity (ADCC) assays.

In Vivo Anti-Tumor Activity

Oral administration of this compound has demonstrated significant, dose-dependent tumor growth inhibition in several preclinical cancer models, including colon carcinoma (CT26 and MC38), triple-negative breast cancer (4T1), and B-cell lymphoma (A20).[2][7]

| Tumor Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| CT26 Colon Carcinoma | 30 | 71% | Significant single-agent efficacy. | [11] |

| A20 B-Cell Lymphoma | 3, 10, 30, 60 | Dose-dependent | Robust, T-cell dependent tumor regression. | [4][7] |

| 4T1 Triple-Negative Breast Cancer | 30 | Significant | Combination with anti-PD-1 enhances survival. | [6][12] |

| MC38 Colon Carcinoma | 30 | Significant | Combination with anti-PD-1 enhances survival. | [12] |

The anti-tumor activity of this compound is dependent on the presence of both CD8+ T cells and NK cells, as depletion of these immune cell populations completely abrogates its efficacy.[2]

Remodeling the Tumor Microenvironment

Treatment with this compound leads to a significant remodeling of the tumor microenvironment. This is characterized by the rapid infiltration of NK cells followed by an influx of activated CD8+ T cells.[2] Immunophenotyping of tumor-infiltrating lymphocytes (TILs) from this compound-treated mice revealed higher expression of multiple activation markers (CD25, CD69, PD-1), co-stimulatory markers (4-1BB, GITR, CD226/DNAM-1), and the cytotoxic marker Granzyme B on CD8+ T cells.[7]

Clinical Development

A first-in-human, multicenter, open-label Phase 1a/1b clinical trial (NCT05107674) is currently evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in adults with advanced malignancies.[4][13][14][15] The trial is assessing this compound as both a monotherapy and in combination with paclitaxel, with oral once-daily doses ranging from 5 to 100 mg.[5][15] Initial data from the Phase 1a portion have shown dose-dependent exposure and evidence of peripheral immune activation.[3][16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound.

CBL-B Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to assess the inhibitory activity of compounds on the E3 ligase activity of CBL-B.

Principle: The assay measures the inhibition of the interaction between CBL-B and a ubiquitin-charged E2 conjugating enzyme (e.g., UbcH5B).

General Protocol:

-

Recombinant, purified CBL-B protein is incubated with the test compound (this compound) at varying concentrations.

-

A biotinylated ubiquitin and a fluorescently labeled (e.g., terbium cryptate) antibody specific for a tag on CBL-B (e.g., GST) are added to the reaction.

-

The E2 conjugating enzyme charged with ubiquitin is then added to initiate the reaction.

-

If CBL-B is active, it will bind to the E2-ubiquitin complex, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal.

-

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the CBL-B/E2-ubiquitin interaction.

In Vivo Syngeneic Tumor Models (e.g., CT26 in BALB/c Mice)

These models are used to evaluate the in vivo anti-tumor efficacy of this compound in an immunocompetent setting.

General Protocol:

-

Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media and conditions.

-

Tumor Implantation: A specific number of CT26 cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of BALB/c mice.[13]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., ~120 mm³), mice are randomized into treatment groups.[13] this compound is administered orally at various doses.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Studies: Tumors and other tissues (e.g., spleen, blood) can be collected for further analysis, such as immunophenotyping or gene expression analysis.

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This technique is used to characterize the different immune cell populations within the tumor microenvironment.

General Protocol:

-

Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against various cell surface and intracellular markers to identify different immune cell subsets (e.g., CD45 for leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells, FoxP3 for regulatory T cells, and various activation and exhaustion markers).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.

-

Data Analysis: Data is analyzed using specialized software (e.g., FlowJo) to determine the percentage and absolute number of various immune cell subsets within the tumor.

NanoString nCounter Gene Expression Analysis

This method is used to profile the expression of a large number of genes simultaneously from tumor tissue to understand the changes in the tumor microenvironment at the transcriptomic level.

General Protocol:

-

RNA Extraction: Total RNA is extracted from tumor biopsies or excised tumors.

-

Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set (e.g., PanCancer Immune Profiling Panel).

-

Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.

-

Data Acquisition: The immobilized complexes are scanned by the nCounter Digital Analyzer, which counts the individual fluorescent barcodes for each target molecule.

-

Data Analysis: The raw data is normalized and analyzed to determine the differential expression of genes between treatment groups.

Conclusion

This compound represents a novel and promising approach to cancer immunotherapy by targeting the intracellular immune checkpoint, CBL-B. Its ability to lower the activation threshold of T cells and NK cells, leading to enhanced anti-tumor immunity and a remodeled tumor microenvironment, positions it as a potential therapeutic option for a variety of solid tumors and hematologic malignancies. The ongoing clinical development will further elucidate the safety and efficacy of this compound in patients and its potential role in the evolving landscape of cancer treatment. This technical guide provides a foundational understanding of the science and methodologies behind this innovative therapeutic agent.

References

- 1. nanostring.com [nanostring.com]

- 2. nanoString gene expression analysis of tumor tissue [bio-protocol.org]

- 3. noblelifesci.com [noblelifesci.com]

- 4. nurixtx.com [nurixtx.com]

- 5. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [en.bio-protocol.org]

- 6. Nurix Therapeutics Releases New Translational Data From Its Ongoing Phase 1 Study Of this compound Showing Dose-Dependent Pharmacologic Activity, Increased Peripheral T-Cell Activation And Proliferation, And Evidence Of Immune Engagement, Particularly I... [sahmcapital.com]

- 7. nurixtx.com [nurixtx.com]

- 8. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]

- 11. Multiplexed Gene Expression Analysis with NanoString | CellCarta [cellcarta.com]

- 12. nurixtx.com [nurixtx.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. ir.nurixtx.com [ir.nurixtx.com]

- 15. nurixtx.com [nurixtx.com]

- 16. Cbl-b inhibitor this compound activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of NX-1607: A Deep Dive into its Mechanism of Action and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

NX-1607 is a first-in-class, orally bioavailable small molecule inhibitor of the Casitas B-lineage lymphoma proto-oncogene B (CBL-B), an E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation.[1][2][3] By targeting CBL-B, this compound aims to unleash the anti-tumor potential of the immune system, offering a novel therapeutic strategy in immuno-oncology.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: A Novel Approach to Immune Checkpoint Inhibition

This compound functions as an intramolecular glue, binding to the CBL-B protein and locking it in an inactive conformation.[4][5][6] This is a unique mechanism, as CBL-B lacks a traditional enzymatic active site, making it a challenging "undruggable" target.[4] By inhibiting CBL-B's E3 ligase activity, this compound prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell and NK cell activation.[7][8] This effectively lowers the activation threshold for these immune cells, leading to a more robust anti-tumor response.[8][9]

The inhibition of CBL-B by this compound has been shown to reverse T-cell exhaustion and reduce suppression mediated by regulatory T cells (Tregs) and transforming growth factor-beta (TGF-β).[10][11] Preclinical studies have demonstrated that the anti-tumor activity of this compound is dependent on both CD8+ T cells and NK cells.[12]

Target Engagement and Biomarkers

Confirmation of target engagement in both preclinical and clinical studies is crucial for the development of targeted therapies. For this compound, the phosphorylation of Hematopoietic Lineage Cell-Specific Protein 1 (pHS1) has been identified as a key proximal biomarker of CBL-B inhibition.[1][10][13] Increased levels of pHS1 in ex vivo stimulated whole blood indicate successful target engagement and downstream signaling modulation.[10][13] Clinical data has shown dose-dependent increases in pHS1 in CD8+ T cells of patients treated with this compound.[4]

Downstream Signaling Pathways

This compound-mediated inhibition of CBL-B leads to the activation of downstream signaling pathways crucial for T-cell activation. Specifically, it has been shown to enhance the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and activate the MAPK/ERK signaling pathway.[8] This leads to increased T-cell proliferation and cytokine production.[8][14]

References

- 1. nurixtx.com [nurixtx.com]

- 2. This compound as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. nurixtx.com [nurixtx.com]

- 7. nurixtx.com [nurixtx.com]

- 8. researchgate.net [researchgate.net]

- 9. nurixtx.com [nurixtx.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. researchgate.net [researchgate.net]

- 12. nurixtx.com [nurixtx.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. Cbl-b inhibitor this compound activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular intricacies of NX-1607: A Technical Guide

For Immediate Release

SAN FRANCISCO, Calif. – November 21, 2025 – Nurix Therapeutics' NX-1607, a first-in-class oral inhibitor of the E3 ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B), is a promising new agent in immuno-oncology. This technical guide provides an in-depth exploration of the molecular targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Molecular Target: CBL-B

This compound's primary molecular target is the Casitas B-lineage lymphoma proto-oncogene B (CBL-B), a cytoplasmic E3 ubiquitin ligase that functions as a critical negative regulator of immune activation.[1][2][3] By targeting CBL-B, this compound offers a novel therapeutic strategy to enhance the body's natural anti-tumor immune response.

The mechanism of action of this compound is unique; it acts as an "intramolecular glue."[4] Instead of blocking an active site, this compound binds to a specific region of the CBL-B protein, locking it in an inactive conformation.[5][6][7] This prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell activation.[8] The inhibition of CBL-B's E3 ligase activity reverses T-cell exhaustion, mitigates tumor-induced immunosuppression, and can also exert direct anti-tumor effects.[1][2]

Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative data demonstrating the potency and binding characteristics of this compound and its analogs.

| Parameter | Value | Assay | Reference |

| Binding Affinity (to CBL-B) | Confirmed | Surface Plasmon Resonance (SPR) | [9][10] |

| E2-Ub Interaction IC50 | 0.021 - 0.23 µM | Biochemical Assay | [10] |

| Cellular Substrate Ubiquitination IC50 | 0.78 - 1.7 µM | Cellular Assay | [10] |

| Table 1: In Vitro Potency and Binding of this compound and its Analogs |

| Dose Range (Phase 1a/1b Trial) | 5 mg to 80 mg (total daily dose) | Reference |

| Regimens | Once-daily (QD) and twice-daily (BID) | [1] |

| Pharmacokinetics | Dose-dependent exposure | [1] |

| Half-life (preliminary) | 6 to 8 hours (at 5 mg to 50 mg doses) | |

| Table 2: Clinical Pharmacokinetics of this compound |

Signaling Pathway and Mechanism of Action

The inhibition of CBL-B by this compound has a profound impact on T-cell receptor (TCR) signaling, leading to enhanced T-cell activation and anti-tumor immunity. The following diagram illustrates the key signaling pathway affected by this compound.

As shown in Figure 1, upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of pro-inflammatory cytokines like IL-2 and IFN-γ.[8] CBL-B negatively regulates this pathway by ubiquitinating key signaling intermediates like ZAP70 and PLCγ1, targeting them for degradation.[8] this compound inhibits CBL-B, preventing this degradation and thereby lowering the threshold for T-cell activation and enhancing the overall immune response.[8] Preclinical studies have demonstrated that this compound treatment leads to increased levels of phosphorylated PLCγ1 and ERK1/2 in circulating T cells, confirming the activation of the MAPK/ERK signaling pathway.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for E2-Ub Interaction

This assay is utilized to assess the ability of compounds to inhibit the interaction between CBL-B and the ubiquitin-charged E2 conjugating enzyme (e.g., UbcH5B).

-

Reagents: Recombinant CBL-B protein, ubiquitin-charged UbcH5B-terbium (donor fluorophore), and a substrate-coupled europium (acceptor fluorophore).

-

Procedure:

-

Varying concentrations of this compound are pre-incubated with the CBL-B protein in an appropriate assay buffer.

-

The ubiquitin-charged UbcH5B-terbium and the substrate-coupled europium are then added to the mixture.

-

The reaction is incubated to allow for the interaction between CBL-B and the E2-Ub complex.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the CBL-B/E2-Ub interaction, is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of this compound to CBL-B.

-

Immobilization: Recombinant CBL-B protein is immobilized on the surface of an SPR sensor chip.

-

Binding: A series of concentrations of this compound in a suitable running buffer are injected over the sensor chip surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. A 1:1 binding model is typically used for fitting the data.[9]

Flow Cytometry for T-Cell Activation Markers

This technique is used to assess the effect of this compound on T-cell activation by measuring the expression of cell surface markers.

-

Cell Culture: Primary human T-cells are cultured in the presence or absence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) and varying concentrations of this compound or a vehicle control (DMSO).

-

Staining: After a defined incubation period, the cells are harvested and stained with fluorescently labeled antibodies specific for T-cell activation markers such as CD69 and CD25, and proliferation markers like Ki-67.[8]

-

Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The percentage of cells expressing the activation markers and the mean fluorescence intensity are quantified to determine the effect of this compound on T-cell activation and proliferation.[8]

Clinical Trial Workflow

The ongoing Phase 1a/1b clinical trial for this compound (NCT05107674) is designed to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[11]

The trial consists of a dose-escalation phase (Phase 1a) to determine the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 1b) to further evaluate the safety and efficacy of this compound in specific tumor types.[11] Key assessments include monitoring for dose-limiting toxicities (DLTs), characterizing the pharmacokinetic and pharmacodynamic profiles through biomarker analysis, and assessing preliminary anti-tumor activity using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1]

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy by targeting the E3 ligase CBL-B. Its unique mechanism of action as an intramolecular glue effectively inhibits CBL-B's negative regulatory function, leading to enhanced T-cell activation and potent anti-tumor responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this first-in-class oral CBL-B inhibitor. The ongoing clinical trials will be instrumental in defining the therapeutic potential of this compound in a range of solid tumors.

References

- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, this compound, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 2. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor this compound Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 3. Facebook [cancer.gov]

- 4. nurixtx.com [nurixtx.com]

- 5. drughunter.com [drughunter.com]

- 6. Nurix Reveals this compound, a Novel CBL-B Inhibitor, at ACS Conference [synapse.patsnap.com]

- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cbl-b inhibitor this compound activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nurixtx.com [nurixtx.com]

- 10. nurixtx.com [nurixtx.com]

- 11. ir.nurixtx.com [ir.nurixtx.com]

The Impact of NX-1607 on Dendritic Cell Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NX-1607 is a first-in-class, orally bioavailable small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B).[1][2][3][4] As a key negative regulator of immune cell activation, CBL-B is a compelling target in immuno-oncology.[1][4] Inhibition of CBL-B by this compound has been shown to enhance the anti-tumor activity of various immune cells, including T cells, Natural Killer (NK) cells, and dendritic cells (DCs).[1][2][3][4] This technical guide provides an in-depth analysis of the impact of this compound on dendritic cell activation, drawing from preclinical data and the known functions of its target, CBL-B.

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. Their activation is a critical step in the generation of an effective anti-tumor immunity. This process involves the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and the presentation of tumor-associated antigens to T cells. The inhibition of CBL-B by this compound is poised to potentiate these key functions of dendritic cells, thereby contributing to a more robust anti-cancer immune response.

Core Mechanism: CBL-B Inhibition in Dendritic Cells

CBL-B functions as a negative regulator in immune cells by ubiquitinating key signaling proteins, marking them for degradation. In dendritic cells, CBL-B is implicated in the negative regulation of signaling pathways downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[5] Studies on CBL-B deficient dendritic cells have provided insights into the potential effects of this compound.

Signaling Pathway of CBL-B in Dendritic Cells

The following diagram illustrates the proposed signaling pathway affected by CBL-B in dendritic cells and the intervention point of this compound.

Caption: CBL-B negatively regulates TLR signaling by targeting MyD88/TRIF for degradation. This compound inhibits CBL-B, leading to enhanced NF-κB activation and pro-inflammatory gene expression.

Impact on Dendritic Cell Activation Markers and Functions

While direct quantitative data for this compound's effect on dendritic cell surface markers is emerging, preclinical studies on CBL-B deficient DCs provide a strong indication of its potential impact.

| Parameter | Expected Effect of this compound (based on CBL-B knockout studies) | Reference |

| Co-stimulatory Molecules (CD80, CD86) | Upregulation, leading to enhanced T cell co-stimulation. | [5] |

| MHC Class II | Increased expression, enhancing antigen presentation to CD4+ T cells. | [6] |

| Pro-inflammatory Cytokine Production (IL-12, TNF-α, IL-6) | Increased secretion, promoting a Th1-biased anti-tumor immune response. | [7] |

| Antigen Uptake and Processing | Gene expression analyses of tumors from this compound treated mice show significant changes in pathways related to antigen presentation. | [8] |

| T Cell Priming and Proliferation | Enhanced capacity to induce antigen-specific T cell proliferation and activation. | [6] |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on dendritic cell activation are outlined below.

In Vitro Generation and Activation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their subsequent activation in the presence of this compound.

Caption: A generalized workflow for generating and activating murine bone marrow-derived dendritic cells to test the effects of this compound.

Methodology:

-

Cell Isolation: Bone marrow cells are flushed from the femurs and tibias of mice.

-

Differentiation: Cells are cultured in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 7 days to generate immature BMDCs.

-

Treatment: On day 7, immature BMDCs are pre-treated with varying concentrations of this compound or a vehicle control for 2 hours.

-

Stimulation: Dendritic cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS; 100 ng/mL), for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against CD11c, MHC Class II, CD80, and CD86 to assess the expression of these surface markers.

-

ELISA: Supernatants are collected to measure the concentration of secreted cytokines such as IL-12p70, TNF-α, and IL-6.

-

Mixed Lymphocyte Reaction (MLR)

This assay evaluates the capacity of this compound-treated dendritic cells to stimulate allogeneic T cell proliferation.

Methodology:

-

DC Preparation: BMDCs are generated and treated with this compound and stimulated with LPS as described above. After stimulation, cells are washed to remove residual LPS and this compound.

-

T Cell Isolation: Splenic T cells are isolated from an allogeneic mouse strain.

-

Co-culture: Treated BMDCs are co-cultured with allogeneic T cells at various DC:T cell ratios for 3-5 days.

-

Proliferation Assay: T cell proliferation is measured by [³H]-thymidine incorporation or using a fluorescent dye such as CFSE.

Preclinical Evidence and Clinical Implications

Preclinical studies have demonstrated that oral administration of this compound leads to significant, dose-dependent, single-agent inhibition of tumor growth in various mouse models.[9] This anti-tumor activity is dependent on both CD8+ T cells and NK cells.[9] Gene expression analysis of tumors from mice treated with this compound revealed significant changes in immune cell density scores and pathways related to innate and adaptive immune signaling, including antigen presentation.[8] This suggests that this compound enhances the antigen-presenting function of dendritic cells within the tumor microenvironment, contributing to the overall anti-tumor immune response.

The ability of this compound to enhance dendritic cell activation holds significant promise for its clinical application. By boosting the initial steps of the anti-tumor immune response, this compound may be effective as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. A Phase 1 clinical trial of this compound in patients with advanced solid tumors is ongoing (NCT05107674).[8]

Conclusion

This compound, a first-in-class oral CBL-B inhibitor, has a strong biological rationale for enhancing dendritic cell activation. By inhibiting the negative regulatory functions of CBL-B, this compound is expected to increase the expression of co-stimulatory molecules, promote the production of pro-inflammatory cytokines, and improve the antigen-presenting capacity of dendritic cells. These effects are anticipated to translate into a more robust priming of anti-tumor T cell responses, contributing to the therapeutic efficacy of this compound in cancer patients. Further preclinical and clinical investigations are warranted to fully elucidate the quantitative impact of this compound on dendritic cell subsets and their functions.

References

- 1. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]

- 2. Nurix Announces Initial this compound Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 3. Nurix Announces Initial this compound Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nasdaq [nasdaq.com]

- 4. biospace.com [biospace.com]

- 5. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nurixtx.com [nurixtx.com]

- 9. Nurix Therapeutics Announces Presentation of this compound Preclinical Data at AACR | Nurix Therapeutics, Inc. [ir.nurixtx.com]

NX-1607: A Technical Guide to a First-in-Class CBL-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NX-1607 is an orally bioavailable, small-molecule inhibitor of the Casitas B-lineage lymphoma (CBL-B) E3 ubiquitin ligase, a key negative regulator of immune cell activation. By targeting CBL-B, this compound enhances the anti-tumor responses of T cells and Natural Killer (NK) cells, positioning it as a promising candidate in the field of immuno-oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental methodologies for key assays are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as Cbl-b-IN-3, is a triazole-containing compound with the chemical formula C30H34F3N5O.[1] Its molecular weight is 537.62 g/mol , and its CAS number is 2573775-59-2.[1]

A 2D representation of the chemical structure of this compound is provided below.

Image of the chemical structure of this compound